[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol
Overview
Description
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol: is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridyl ring via a methanol group
Mechanism of Action
Target of Action
The primary targets of (6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol’s action are currently unknown. Understanding these effects requires extensive research, including in vitro studies with relevant cell lines and in vivo studies in suitable animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the attachment of the pyridyl ring and the methanol group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various synthetic strategies, including the use of trifluoromethyl ethers and other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the trifluoromethoxylation process and subsequent attachment of the pyridyl and methanol groups .
Chemical Reactions Analysis
Types of Reactions
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl and pyridyl derivatives, such as:
- [2-(Trifluoromethoxy)phenyl]methanol
- [4-(Trifluoromethoxy)phenyl]methanol
- [3-(Trifluoromethoxy)phenyl]methanol .
Uniqueness
The uniqueness of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol lies in its specific structural arrangement, which combines the trifluoromethoxy group with a pyridyl ring and a methanol group. This unique combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
[6-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-7,18H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVJOXNOCXQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647023 | |
Record name | {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-95-3, 1203801-06-2 | |
Record name | 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197847-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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